molecular formula C6H7N5O B8396095 3-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

3-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one

Cat. No. B8396095
M. Wt: 165.15 g/mol
InChI Key: TWPBFQUYKIXRGZ-UHFFFAOYSA-N
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Patent
US04546181

Procedure details

A 2.4 g portion of 3-amino-2-hydrazino-6-methyl-4(3H)-pyrimidinone was dissolved in 100 ml of n-butanol by heating to the boiling point. A 20 ml portion of triethyl orthoformate was added and the solution was refluxed for 45 minutes. The solid was collected while the solution was hot, washed with ether and dried, giving 1.45 g of the desired intermediate, mp 202°-204°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:7](=[O:8])[CH:6]=[C:5]([CH3:9])[N:4]=[C:3]1[NH:10][NH2:11].[CH:12](OCC)(OCC)OCC>C(O)CCC>[NH2:11][N:10]1[C:3]2=[N:4][C:5]([CH3:9])=[CH:6][C:7](=[O:8])[N:2]2[N:1]=[CH:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN1C(=NC(=CC1=O)C)NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating to the boiling point
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The solid was collected while the solution
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NN1C=NN2C1=NC(=CC2=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.